
4-(Benzyloxy)-5-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-chloropyridin-3-amine is an organic compound that belongs to the class of pyridines It features a benzyloxy group at the 4-position, a chlorine atom at the 5-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloropyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Another method involves the nucleophilic substitution reaction, where a suitable nucleophile displaces a leaving group on a pyridine derivative. For example, the reaction of 4-chloro-3-nitropyridine with benzyl alcohol in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of an amine.
Substitution: Substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-5-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group at the 2-position.
4-(Benzyloxy)-2-hydroxybenzylideneamine: Contains an imine group instead of an amine.
4-(Benzyloxy)-2-hydroxybenzyl alcohol: Features a hydroxyl group at the 2-position and a benzyloxy group at the 4-position.
Uniqueness
4-(Benzyloxy)-5-chloropyridin-3-amine is unique due to the presence of both a benzyloxy group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-chloro-4-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |
InChI Key |
KFHANALBVZYJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



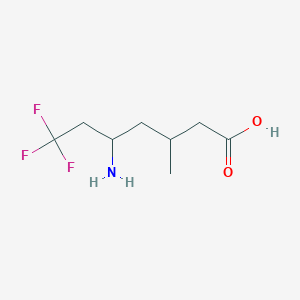
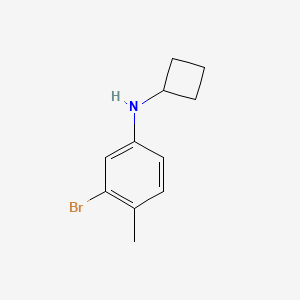
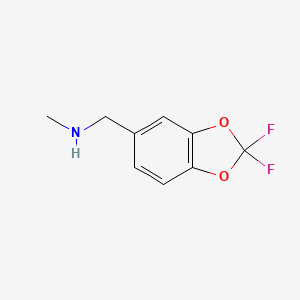
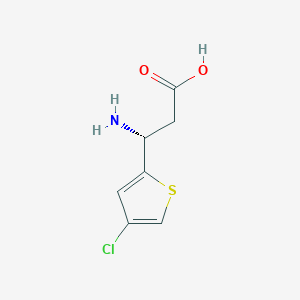
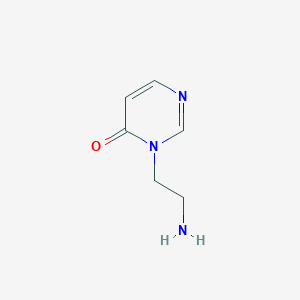
![[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)

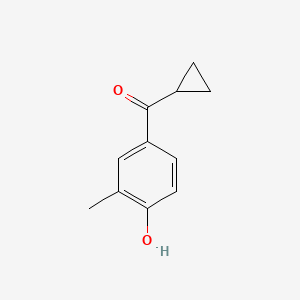


![tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate](/img/structure/B13259259.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)

